molecular formula C12H13N3O2S B2439665 Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate CAS No. 839691-36-0

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate

Cat. No.: B2439665
CAS No.: 839691-36-0
M. Wt: 263.32
InChI Key: GETZTFOXMXDGPW-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate typically involves the reaction of 2-aminopyridine with ethyl 4-methylthiazole-5-carboxylate under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate: A similar compound with a different position of the pyridine ring.

    4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of an ester group.

Uniqueness

Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the thiazole and pyridine rings, along with the ester functional group, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-methyl-2-(pyridin-2-ylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-3-17-11(16)10-8(2)14-12(18-10)15-9-6-4-5-7-13-9/h4-7H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETZTFOXMXDGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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